1,3-Dioxolane, 2-methyl-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-methyl-2,4-diphenyl- is a heterocyclic acetal compound It is characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with two phenyl groups and one methyl group attached to the ring
Preparation Methods
1,3-Dioxolane, 2-methyl-2,4-diphenyl- can be synthesized through several methods:
Acetalization of Aldehydes and Ketalization of Ketones: This method involves the reaction of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.
Ring-Opening of Epoxides: The compound can also be synthesized by the ring-opening of epoxides in the presence of ketones, catalyzed by graphene oxide under ultrasonic irradiation.
Condensation Reactions: Another method involves the condensation of 2-phenyl-2-propanol with formaldehyde.
Chemical Reactions Analysis
1,3-Dioxolane, 2-methyl-2,4-diphenyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Substitution: The compound can undergo substitution reactions with nucleophiles and electrophiles.
Common reagents and conditions used in these reactions include Lewis acids like SnCl₂, BF₃·OEt₂, and TiCl₄, as well as Brønsted acids like toluenesulfonic acid . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dioxolane, 2-methyl-2,4-diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-methyl-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For example, as a muscarinic acetylcholine receptor agonist, it binds to and activates these receptors, leading to various physiological effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Dioxolane, 2-methyl-2,4-diphenyl- can be compared with other similar compounds, such as:
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2-Methyl-1,3-dioxolane: A compound with a similar structure but different substituents.
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Another analog with different substituents.
Properties
CAS No. |
101854-08-4 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-methyl-2,4-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H16O2/c1-16(14-10-6-3-7-11-14)17-12-15(18-16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI Key |
UHMLAXMOGFTFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.